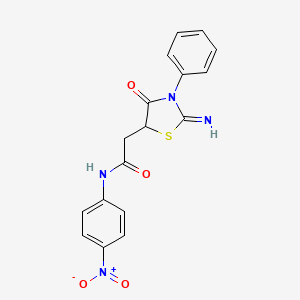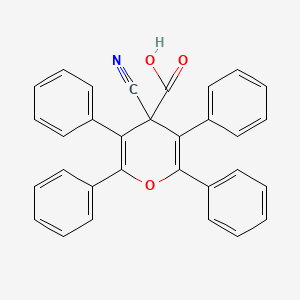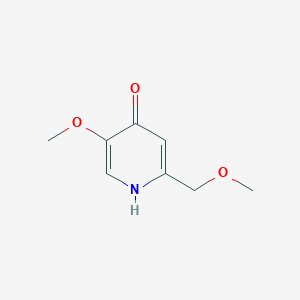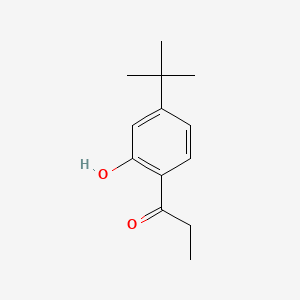![molecular formula C14H13BF2O4 B14153217 Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]- CAS No. 156635-91-5](/img/structure/B14153217.png)
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, typically involves the reaction of 2,3-difluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the boronic acid reacts with halogenated compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide .
Common Reagents and Conditions
The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, can be compared with other boronic acids such as:
2-Methoxyphenylboronic acid: Similar in structure but lacks the difluoro groups, which can affect its reactivity and selectivity in reactions.
4-Methoxyphenylboronic acid: Another similar compound, but with different substitution patterns that can influence its chemical properties and applications.
3-Methoxyphenylboronic acid: Shares the methoxy group but differs in the position of substitution, impacting its behavior in synthetic reactions.
The unique combination of the difluoro and methoxy groups in boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, provides distinct reactivity and selectivity advantages in various chemical processes .
Propiedades
Número CAS |
156635-91-5 |
|---|---|
Fórmula molecular |
C14H13BF2O4 |
Peso molecular |
294.06 g/mol |
Nombre IUPAC |
[2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O4/c1-20-10-4-2-9(3-5-10)8-21-12-7-6-11(15(18)19)13(16)14(12)17/h2-7,18-19H,8H2,1H3 |
Clave InChI |
NXNRXOFCLZRVMJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)OCC2=CC=C(C=C2)OC)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14153166.png)
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)







![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
